

Unraveling the Cleavage Mechanism of the EC1167 Hydrochloride Linker: A Technical Guide

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Compound of Interest

Compound Name: EC1167 hydrochloride

Cat. No.: B12413680

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The **EC1167 hydrochloride** linker, a critical component of the small molecule-drug conjugate (SMDC) EC1169, plays a pivotal role in the targeted delivery and conditional release of the potent anticancer agent, tubulysin B hydrazide. This technical guide provides an in-depth analysis of the cleavage mechanism of the EC1167 linker, presenting available data, experimental methodologies, and visual representations of the underlying processes to support further research and development in targeted cancer therapy.

Core Concept: A Disulfide-Based Trigger for Payload Release

The **EC1167 hydrochloride** linker is a disulfide-based linker designed for selective cleavage within the intracellular environment.^[1] This design leverages the significant difference in redox potential between the extracellular space and the intracellular milieu. The disulfide bond within the EC1167 linker remains stable in the oxidative environment of the bloodstream, ensuring the integrity of the SMDC, EC1169, during circulation and minimizing off-target toxicity.^{[2][3]}

Upon internalization into a target cell, the EC1169 conjugate is exposed to a reducing environment, primarily due to the high intracellular concentration of glutathione (GSH).^{[2][3]} Glutathione, a tripeptide thiol, acts as a natural reducing agent, readily cleaving the disulfide bond of the EC1167 linker. This reductive cleavage is the primary mechanism for the release of the tubulysin B hydrazide payload.

The Chemical Structure of EC1169 and the Identity of the EC1167 Linker

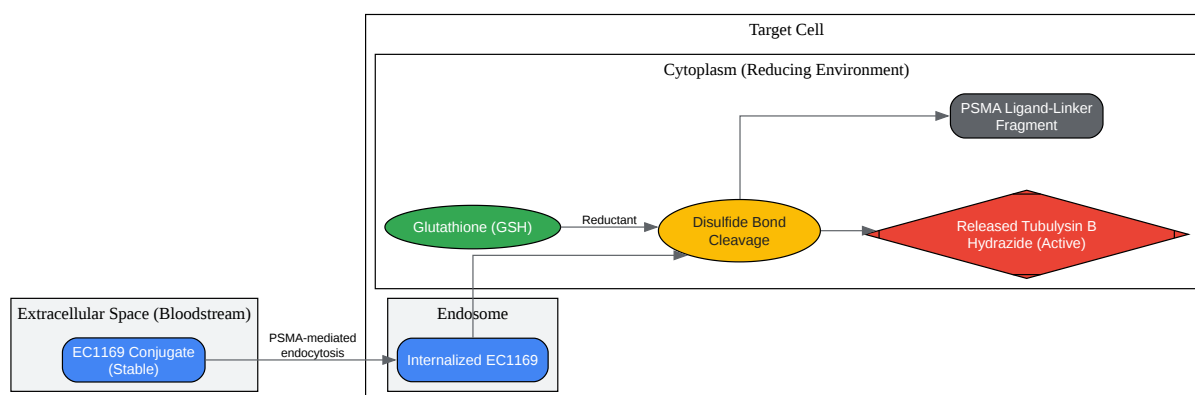
The small molecule-drug conjugate EC1169 is a multifaceted entity comprising three key components:

- **A PSMA-Targeting Moiety:** This ligand, a glutamate-urea-lysine (KuE) derivative, specifically binds to the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.^{[1][4]}
- **The Cytotoxic Payload:** Tubulysin B hydrazide is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.^{[5][6]}
- **The **EC1167 Hydrochloride** Linker:** This disulfide-containing linker connects the PSMA-targeting moiety to the tubulysin B hydrazide payload.

While the exact, publicly disclosed chemical structure of the entire EC1169 conjugate, and thus the EC1167 linker, is not readily available in the provided search results, the molecular formula for EC1169 is reported as C₇₈H₁₁₂N₁₄O₂₈S₃.^[5] Based on the known structures of the payload and typical PSMA-targeting ligands, the EC1167 linker is the connecting piece containing the disulfide bond.

The Cleavage Mechanism: A Step-by-Step Visual Guide

The cleavage of the EC1167 linker is a chemically driven process initiated by the reducing intracellular environment. The following diagram, generated using the DOT language, illustrates the proposed signaling pathway of EC1169 internalization and linker cleavage.



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Caption: Internalization and reductive cleavage of the EC1169 conjugate.

Experimental Protocols for Studying Disulfide Linker Cleavage

While specific protocols for the EC1167 linker are not detailed in the provided search results, standard methodologies for evaluating the cleavage of disulfide-based linkers in drug conjugates can be adapted.

In Vitro Cleavage Assay with Glutathione

This assay assesses the stability of the disulfide linker in the presence of a physiological concentration of glutathione.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of the disulfide-linked conjugate (e.g., EC1169) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
 - Prepare a stock solution of glutathione (GSH) in the same buffer.
- Incubation:
 - Incubate the conjugate at a defined concentration with a physiological concentration of GSH (typically 1-10 mM) at 37°C.
 - Include a control sample of the conjugate incubated in buffer without GSH to assess inherent stability.
- Time Points:
 - Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Analysis:
 - Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact conjugate from the cleaved payload and linker fragments.
 - Quantify the percentage of cleaved product at each time point by integrating the peak areas.
- Data Presentation:
 - Plot the percentage of cleaved conjugate over time to determine the cleavage kinetics.

Cell-Based Cleavage and Cytotoxicity Assay

This assay evaluates the efficiency of linker cleavage within a cellular context and its correlation with cytotoxic activity.

Methodology:

- Cell Culture:
 - Culture PSMA-positive cancer cells (e.g., LNCaP) and PSMA-negative control cells.
- Treatment:
 - Treat the cells with varying concentrations of the conjugate (e.g., EC1169).
- Cytotoxicity Assessment:
 - After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
 - Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significantly lower IC50 in PSMA-positive cells indicates targeted delivery and intracellular payload release.
- Cleavage Analysis (Optional):
 - For a more direct measure of cleavage, lyse the treated cells at different time points.
 - Analyze the cell lysates by LC-MS/MS to detect and quantify the released payload.

Quantitative Data Summary

Specific quantitative data for the cleavage of the **EC1167 hydrochloride** linker is not available in the provided search results. However, research on similar disulfide-linked antibody-drug conjugates (ADCs) and SMDCs provides a general understanding of the expected performance.

Parameter	Typical Range for Disulfide Linkers	Significance
Plasma Stability (Half-life)	> 24 hours	High stability in circulation is crucial to minimize premature drug release and off-target toxicity.
Intracellular Cleavage Rate (t _{1/2})	Minutes to a few hours	Rapid cleavage upon internalization ensures efficient delivery of the cytotoxic payload to its site of action.
IC ₅₀ (PSMA-positive cells)	Low nanomolar to picomolar	Demonstrates the high potency of the conjugate against target cells.
IC ₅₀ (PSMA-negative cells)	Micromolar or higher	A large differential in IC ₅₀ values between target and non-target cells confirms the specificity of the delivery system.

Conclusion

The **EC1167 hydrochloride** linker represents a key technology in the development of targeted cancer therapies. Its disulfide-based design enables stable circulation of the EC1169 conjugate and ensures the specific, reductive cleavage-mediated release of its potent tubulysin B hydrazide payload within the target cancer cells. While the precise chemical structure and detailed quantitative cleavage data for EC1167 are not yet fully in the public domain, the foundational principles of its mechanism are well-understood within the field of drug delivery. Further research, including detailed structural elucidation and kinetic analysis, will provide a more comprehensive understanding of this promising linker technology and facilitate the design of next-generation targeted therapeutics.

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